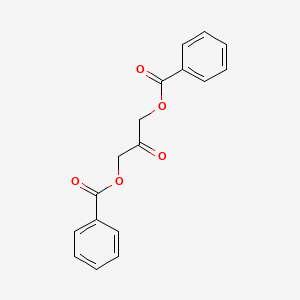
2,2'-Bithiazole
Overview
Description
2,2’-Bithiazole is an organic compound with the chemical formula C6H4N2S2. It consists of two thiazole rings linked by a carbon-carbon bond. The compound is known for its planar structure, as confirmed by X-ray crystallography . 2,2’-Bithiazole is mainly of academic interest, but its derivatives have attracted attention in medicinal chemistry due to their presence in naturally occurring compounds such as bleomycins and cystothiazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Bithiazole was first prepared by the Ullmann coupling of 2-bromothiazole using copper metal . The reaction involves the following steps:
Starting Material: 2-bromothiazole
Catalyst: Copper metal
Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithiazole are not well-documented, the Ullmann coupling reaction remains a fundamental approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of advanced catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiazole undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated thiazoles or thiazole derivatives with various substituents
Scientific Research Applications
2,2’-Bithiazole and its derivatives have several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Bithiazole derivatives, such as bleomycins, involves the binding to DNA and the generation of free radicals, leading to DNA strand breaks . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved often include oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4’-Bithiazole: Found in bleomycins and has similar DNA-binding properties.
2,5’-Bithiazole: Present in cystothiazoles and exhibits different biological activities.
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in various industrial applications.
Uniqueness
2,2’-Bithiazole is unique due to its planar structure and the ability to form a variety of coordination complexes . Its derivatives are particularly significant in medicinal chemistry for their role in cancer treatment and other therapeutic applications .
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSLWFZHCONMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902751 | |
| Record name | NoName_3303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene](/img/structure/B7772010.png)
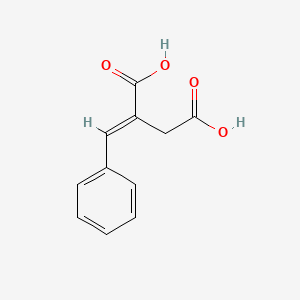
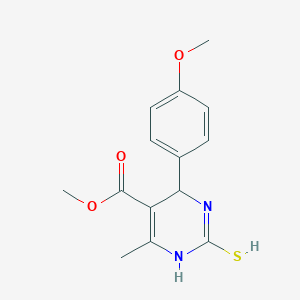

![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol](/img/structure/B7772051.png)
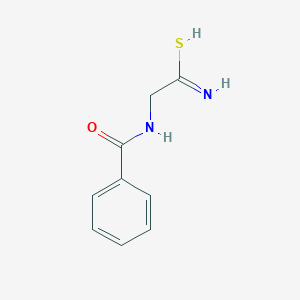
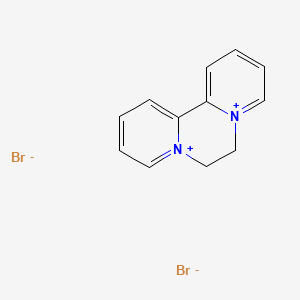
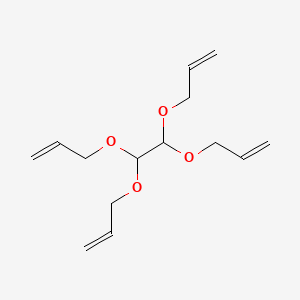
![3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile](/img/structure/B7772076.png)
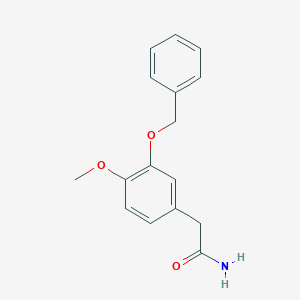
![11H-Benzo[a]carbazole](/img/structure/B7772092.png)


